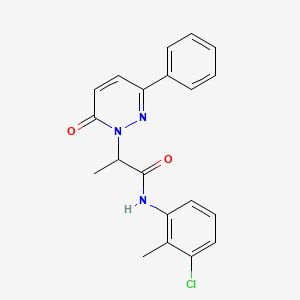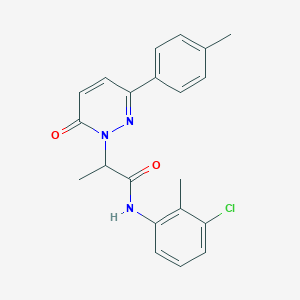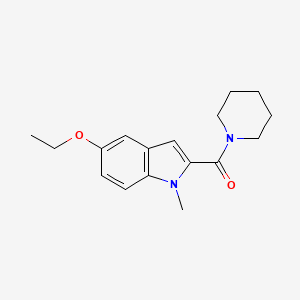
N-(3-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique chemical structure, which includes a chlorinated methylphenyl group and a phenyl-substituted dihydropyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone core.
Substitution Reactions:
Amidation: The final step involves the amidation of the pyridazinone derivative with 3-chloro-2-methylphenylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Alcohol derivatives with reduced functional groups.
Substitution Products: Compounds with substituted functional groups replacing halogen atoms.
Aplicaciones Científicas De Investigación
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)BUTANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chlorinated and phenyl-substituted groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H18ClN3O2 |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-16(21)9-6-10-17(13)22-20(26)14(2)24-19(25)12-11-18(23-24)15-7-4-3-5-8-15/h3-12,14H,1-2H3,(H,22,26) |
Clave InChI |
QMOSILMLEYKYGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-methyl-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11370899.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11370918.png)
![3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11370921.png)
![1-(4-methoxyphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11370924.png)
![5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11370925.png)
![Ethyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11370926.png)

![2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11370943.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B11370946.png)
![2-methyl-N-(4-(piperidin-1-yl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11370947.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11370955.png)
![5-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11370960.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11370962.png)

